![molecular formula C11H10N2O2 B3327540 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 35214-95-0](/img/structure/B3327540.png)
5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Overview
Description
The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo [2,1-a]isoquinolines is described, using van Leusen’s polysubstituted pyrrole construction followed by intramolecular radical-oxidative cyclization of the isoquinoline system .Molecular Structure Analysis
The quinazoline bicyclic system in both molecules is planar with rms deviation of fitted atoms 0.0216 and 0.0247 respectively. The distribution of bond lengths and bond angles are typical for such systems .Chemical Reactions Analysis
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones is an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water .Scientific Research Applications
Molecular Structure Analysis
- The compound exhibits a planar phenyl ring structure, with its pyrimidine ring slightly deviating from planarity and its five-membered ring having a conformation intermediate between a half-chair and an envelope. This structural arrangement facilitates the formation of hydrogen bonds in the crystal structure (Magotra et al., 1996).
Synthesis Methodologies
- An efficient approach to synthesize close structural analogs of naturally occurring vasicinone alkaloids involves PIFA-initiated oxidative 5-exo-trig cyclization. This method is significant for designing natural product-like compound libraries due to the good natural product likeness (NPL) score of the products (Vaskevych et al., 2021).
Reactivity and Synthesis of Analogues
- An improved synthetic route to 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, a quinazolinone natural product, has been developed. This method is applicable to analogue synthesis and the synthesis of related natural products. The scaffold shows diverse reactivity to electrophilic reagents, allowing for stereoselective product generation (Sutherell & Ley, 2016).
Antimicrobial Activity
- The antimicrobial activity of synthesized compounds, including arylidene- and arylhydroxymethyl derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-one, against various strains like S. aureus, E. coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa indicates potential in bactericide research (Ortikov et al., 2017).
Isolation from Natural Sources
- The compound is isolated from natural sources like Peganum Harmala and Adhatoda vasica, indicating its presence in various plant species. Its isolation and structural analysis contribute to understanding the natural compounds' biosynthesis and potential biological activities (Elmuradov et al., 2010).
Biological Evaluation
- Some derivatives of this compound show potential for in vitro cytotoxicity against various human cancer cell lines and antimalarial activity. This suggests its relevance in developing therapeutic agents for cancer and malaria (Mphahlele et al., 2016).
Future Directions
properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-4-1-3-7-10(8)12-9-5-2-6-13(9)11(7)15/h1,3-4,14H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLDXYTSVTJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC=C3O)C(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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